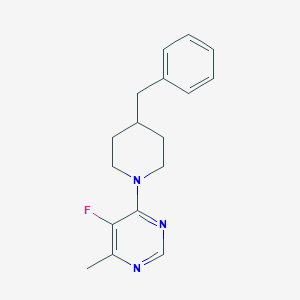![molecular formula C15H22N4O2S B12232302 4-[1-(4-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12232302.png)
4-[1-(4-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyrimidine moiety, and a thiomorpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the pyrimidine moiety and the thiomorpholine group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to manage the reaction conditions and product isolation.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-[1-(4-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[1-(4-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[1-(4-Methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine include:
- 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H22N4O2S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22N4O2S/c1-21-13-4-5-16-15(17-13)19-6-2-3-12(11-19)14(20)18-7-9-22-10-8-18/h4-5,12H,2-3,6-11H2,1H3 |
InChI Key |
URRUKAIUXSCWHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCCC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12232239.png)

![2-cyclobutanecarbonyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12232242.png)
![1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-cyclopropylethan-1-one](/img/structure/B12232245.png)


![1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine](/img/structure/B12232248.png)
![1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12232250.png)
![1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12232254.png)
![(2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol](/img/structure/B12232259.png)
![3-tert-butyl-6-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12232260.png)
![4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B12232265.png)
![6-[3-(fluoromethyl)piperidin-1-yl]-9-methyl-9H-purine](/img/structure/B12232275.png)
![4-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12232277.png)
